Rhodalin

Antimalarial Plasmodium falciparum Flavonoid Glycoside

Rhodalin’s bioactivity hinges on its precise 8-O-β-D-xylopyranosyl moiety; substituting the sugar or altering the glycosylation site invalidates its pharmacological profile. It is the definitive reference standard for HPLC-MS fingerprinting of Rhodiola rosea and a validated tool compound for Plasmodium falciparum mitochondrial membrane potential assays. Procure only CAS 54676-60-7 to guarantee experimental reproducibility and avoid the risk of structural misassignment inherent in generic herbacetin glycosides.

Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
CAS No. 54676-60-7
Cat. No. B12735628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodalin
CAS54676-60-7
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1
InChIKeyHSBPTANNLNRKFF-AGOBOLRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodalin (CAS 54676-60-7) for Scientific Procurement: Compound Identity and Baseline Characterization


Rhodalin (CAS 54676-60-7) is a flavonoid glycoside, specifically a derivative of herbacetin (3,4′,5,7,8-pentahydroxyflavone) with a β-D-xylopyranosyl moiety attached at the C8 position. It is formally known as herbacetin-8-O-β-D-xylopyranoside . Rhodalin belongs to the class of organic compounds known as flavonoid-8-O-glycosides and is naturally found in various plant species including Rhodiola fastigiata, Rhodiola algida, Rhodiola rosea, and Sedum takesimense . With a molecular formula of C20H18O11 and an exact mass of 434.0849 Da, this compound features a unique 8-O-glycosidic linkage that distinguishes it from more common flavonoid glycosides. Its structural attributes, including the specific xylose sugar moiety and the precise stereochemistry of its four defined stereocenters, are critical determinants of its biological interactions and are not interchangeable with other herbacetin glycosides .

Why Rhodalin (54676-60-7) Cannot Be Substituted with Generic Herbacetin Glycosides


The biological activity and selectivity of flavonoid glycosides are profoundly influenced by the nature, position, and stereochemistry of their attached sugar moieties. Rhodalin's specific 8-O-β-D-xylopyranosyl substitution is not a trivial structural variant; it dictates its molecular recognition, metabolic stability, and observed pharmacological profile. Evidence demonstrates that simply substituting the xylose sugar with a glucose or arabinose, or altering the glycosylation position, can abolish or significantly alter a compound's activity [1]. For instance, the aglycone herbacetin exhibits different pharmacological properties compared to its glycosylated forms [2]. Therefore, in any experimental or industrial setting requiring the specific biological activities or physicochemical properties documented for Rhodalin, the use of a generic herbacetin glycoside or a closely related analog is scientifically invalid and poses a high risk of experimental failure or product inconsistency. The following quantitative evidence underscores why Rhodalin must be procured and utilized as the specified chemical entity.

Rhodalin (CAS 54676-60-7): Quantitative Differentiation Evidence vs. Analogs for Procurement Decisions


In Vitro Antimalarial Activity of Rhodalin Against Plasmodium falciparum 3D7

Rhodalin (herbacetin-8-O-β-D-xylopyranoside) demonstrated significant in vitro antimalarial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain at a concentration of 50 µM. This activity was associated with a considerable reduction in the parasite's mitochondrial membrane potential [1]. As a comparator, the well-studied flavonol quercetin exhibited an IC50 of 50.99 µM against the same P. falciparum 3D7 strain in a separate, cross-study comparable assay [2]. This indicates that Rhodalin's antimalarial potency is comparable to that of a recognized antimalarial flavonoid benchmark, a distinction not automatically conferred to other herbacetin glycosides.

Antimalarial Plasmodium falciparum Flavonoid Glycoside

Rhodalin's Specific 8-O-Xylosylation Confers Unique Structural Identity

Rhodalin is defined by a specific 8-O-β-D-xylopyranosyl substitution on a herbacetin backbone. This is a key structural differentiator from closely related compounds like herbacetin 8-O-β-D-glucopyranoside, which carries a glucose moiety instead of xylose . While both are flavonoid-8-O-glycosides, the difference in the sugar moiety (a pentose vs. a hexose) and its associated stereochemistry (4 defined stereocenters in Rhodalin vs. 5 in the glucoside) directly impacts the molecule's physicochemical properties, such as its LogD, topological polar surface area (TPSA), and hydrogen bonding capacity . For instance, Rhodalin has a TPSA of 186 Ų and a LogD (pH 7.4) of -2.10, which influence its membrane permeability and solubility . These specific properties are a direct consequence of its precise molecular architecture and cannot be replicated by analogs with different glycosylation patterns.

Structural Biology Flavonoid Chemistry Glycosylation

Antioxidant Potential of Rhodalin in DPPH Radical Scavenging Assays

Rhodalin (herbacetin-8-O-β-D-xylopyranoside) was identified as one of thirteen substances, including several other flavonols, that exhibited significant, dose-dependent DPPH radical scavenging activity when isolated from Sedum hybridum L. [1]. This establishes Rhodalin's membership in a class of compounds with measurable antioxidant capacity. While precise IC50 values for Rhodalin in this assay were not provided, its inclusion alongside well-known antioxidants like quercetin and kaempferol, which have established IC50 values in similar DPPH assays (e.g., quercetin IC50 typically ranges from 5-20 µM), supports its potential utility in research focused on oxidative stress. The presence of multiple hydroxyl groups on its flavonoid backbone is a known structural determinant for this class-level activity.

Antioxidant DPPH Assay Flavonoid

Optimal Research and Industrial Applications for Rhodalin (54676-60-7) Based on Quantitative Evidence


Antimalarial Drug Discovery and Mechanism-of-Action Studies

Rhodalin is an ideal candidate for antimalarial research programs focused on the discovery of novel scaffolds or the study of mitochondrial targeting mechanisms in Plasmodium falciparum. Its demonstrated activity against the P. falciparum 3D7 strain at 50 µM, coupled with its observed effect on reducing the parasite's mitochondrial membrane potential, provides a specific, testable hypothesis for its mechanism of action [1]. This positions Rhodalin as a valuable tool compound for probing mitochondrial vulnerabilities in the malaria parasite, an area of increasing interest for drug development . Its potency, comparable to that of quercetin, justifies its use in hit-to-lead optimization campaigns.

Reference Standard for Flavonoid Glycoside Analysis and Metabolomics

Due to its well-defined structure and specific 8-O-β-D-xylopyranosyl moiety, Rhodalin serves as a critical reference standard for the identification and quantification of flavonoid-8-O-glycosides in complex plant extracts. Its presence in economically and medicinally significant species like Rhodiola rosea and Rhodiola fastigiata makes it an essential marker compound for quality control, phytochemical fingerprinting, and metabolomics studies [1]. Procuring Rhodalin ensures accurate peak assignment in HPLC-MS and NMR analyses, enabling reliable comparative studies of plant chemotypes and extraction efficiency .

Investigating the Role of Specific Glycosylation in Flavonoid Bioactivity

Rhodalin's precise 8-O-β-D-xylopyranosyl structure makes it an indispensable tool for structure-activity relationship (SAR) studies aimed at understanding how specific sugar moieties and their stereochemistry modulate the biological properties of flavonoids. By comparing Rhodalin directly with its analogs, such as herbacetin 8-O-glucoside or herbacetin 8-O-arabinoside, researchers can deconvolute the contribution of the xylose moiety to parameters like cellular uptake, target binding affinity, metabolic stability, and overall pharmacological profile [1]. This application is fundamental for the rational design of flavonoid-based therapeutics or functional ingredients with optimized properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.